Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Overview
Description
“Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” is a chemical compound. It is a boric acid ester intermediate with benzene rings . It is often used in the organic synthesis of drugs .
Synthesis Analysis
The compound is obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structures of the compound are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
In the organic synthesis of drugs, it is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The compound is a white to off-white solid . It has a molecular weight of 294.13 . It is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is used in synthesis processes and structural analysis. It serves as a boric acid ester intermediate with benzene rings, obtained through multi-step substitution reactions. The structures of such compounds are confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. Conformational and crystallographic analyses are performed, and molecular structures are calculated using density functional theory (DFT) for a deeper understanding of their physicochemical properties (Huang et al., 2021).
Boronate Ester Chemistry
This compound is pivotal in boronate ester chemistry. It's utilized in synthesizing various molecular structures, where its role as a boron ester or acid is crucial. These compounds are known for their reactive activity and are often used in detecting hydrogen peroxide, a significant compound in explosive detection and other applications. This is particularly relevant in the context of organic thin-film fluorescence probes (Fu et al., 2016).
Application in Polymer Chemistry
It finds applications in polymer chemistry, specifically in the synthesis of heterodifunctional polyfluorene building blocks. These compounds are used to initiate Suzuki-Miyaura chain growth polymerization, producing polymers with adjustable molecular weights and specific functional groups. Such polymers have applications in creating nanoparticles with bright fluorescence emission, crucial in various imaging and analytical applications (Fischer et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)11-8-9(16)6-7-10(11)12(17)18-5/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMVLLXHYRJPOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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